REACTION_CXSMILES
|
[CH2:1](Cl)[CH:2]=[CH2:3].[OH:5][CH2:6][CH:7]([C:9]1[O:10][CH2:11][CH2:12][N:13]=1)[CH3:8].[N+](C(C)(C)C)(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[O-]S(O)(=O)=O.[OH-].[Na+].[Na+].[Cl-]>O1CCCC1.O.CCCCCCC>[CH2:1]([O:5][CH2:6][CH:7]([C:9]1[O:10][CH2:11][CH2:12][N:13]=1)[CH3:8])[CH:2]=[CH2:3] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OCC(C)C=1OCCN1
|
Name
|
(t-Bu)4NHSO4
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[N+](C(C)(C)C)(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[O-]S(=O)(=O)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The solution is agitated vigorously by a mechanical stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is decanted
|
Type
|
EXTRACTION
|
Details
|
the organic layer is extracted four times with H2O saturated with NaCl
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran solvent is stripped off by a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The remaining solution is filtered
|
Type
|
CUSTOM
|
Details
|
dried over 3 Å molecular sieve
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(C)C=1OCCN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |